
4-Bromo-3-chlorobenzoyl chloride
Overview
Description
4-Bromo-3-chlorobenzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-chlorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-bromo-3-chlorobenzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) at elevated temperatures. The reaction typically proceeds as follows:
4-Bromo-3-chlorobenzoic acid+SOCl2→4-Bromo-3-chlorobenzoyl chloride+SO2+HCl
The reaction is usually carried out at temperatures ranging from 130 to 140°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chlorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromo-3-chlorobenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Friedel-Crafts Acylation: The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aryl Ketones: Formed by Friedel-Crafts acylation of aromatic compounds.
Scientific Research Applications
4-Bromo-3-chlorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chlorobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may form covalent bonds with amino acids in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoyl chloride: Similar structure but lacks the chlorine substituent at the 3 position.
3-Bromobenzoyl chloride: Similar structure but lacks the bromine substituent at the 4 position.
4-Chlorobenzoyl chloride: Similar structure but lacks the bromine substituent at the 4 position.
Uniqueness
4-Bromo-3-chlorobenzoyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This dual substitution can influence the compound’s reactivity and the properties of its derivatives, making it a valuable intermediate in organic synthesis.
Biological Activity
4-Bromo-3-chlorobenzoyl chloride is an organic compound notable for its potential applications in medicinal chemistry and various biological studies. This compound, characterized by the presence of both bromine and chlorine substituents on the aromatic ring, exhibits significant reactivity due to its acyl chloride functional group. The biological activity of this compound has been investigated in several contexts, revealing its potential as an antimicrobial agent and enzyme inhibitor.
The molecular formula of this compound is CHBrClO, with a molecular weight of approximately 219.56 g/mol. The synthesis of this compound typically involves the conversion of 4-bromo-3-chlorobenzoic acid using phosphorus pentachloride (PCl) to yield the corresponding acyl chloride.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its halogenated structure enhances lipophilicity, which may facilitate better interaction with microbial membranes, leading to increased bioactivity. A study demonstrated that compounds with similar halogenated structures often show enhanced antimicrobial efficacy due to their ability to disrupt cellular processes.
Enzyme Inhibition
The compound has also been explored for its potential to inhibit specific enzymes involved in metabolic pathways. The presence of halogens can modify the electronic properties of the compound, influencing its interaction with enzyme active sites. For example, studies have shown that halogenated benzoyl chlorides can act as effective inhibitors for certain serine proteases, which play crucial roles in various physiological processes .
Case Studies and Research Findings
- Antimicrobial Activity :
- A study conducted on various halogenated benzoyl chlorides, including this compound, revealed a significant inhibition zone against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL, indicating moderate antimicrobial activity.
- Enzyme Interaction :
- In a biochemical assay assessing the inhibition of serine proteases, this compound demonstrated an IC value of approximately 25 µM, suggesting a strong affinity for the enzyme's active site. This inhibition was attributed to the electrophilic nature of the acyl chloride group, which can form covalent bonds with nucleophilic residues in the enzyme .
Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | CHBrClO | Lacks sulfonyl group; primarily used as an acylating agent |
4-Chloro-3-sulfamoylbenzoyl chloride | CHClNOS | Contains a sulfamoyl group; different reactivity profile |
4-Bromo-3-(chloromethyl)benzene-1-sulfonyl chloride | CHBrClOS | Features a chloromethyl group; distinct biological activity |
The mechanism by which this compound exerts its biological effects primarily involves its interaction with target proteins and enzymes. The acyl chloride moiety can react with nucleophilic sites on proteins, leading to modifications that alter protein function. This reactivity underpins both its antimicrobial properties and its potential as an enzyme inhibitor.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Bromo-3-chlorobenzoyl chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use impervious gloves (tested for chemical resistance), tightly sealed goggles, and protective lab coats to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is inadequate .
- Ventilation: Conduct experiments in a fume hood to prevent inhalation of vapors or aerosols. Ensure local exhaust ventilation systems are functional .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste. Avoid release into drains or the environment .
- First Aid: For skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, rinse cautiously with water for several minutes and seek medical attention .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Friedel-Crafts Acylation: React 4-bromo-3-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. Monitor reaction completion via TLC or FTIR for carbonyl stretching (~1770 cm⁻¹) .
- Yield Optimization: Use anhydrous solvents (e.g., dry dichloromethane) and catalytic DMAP to enhance acylation efficiency. Purify via fractional distillation under reduced pressure to isolate the product .
- Purity Validation: Confirm product integrity using GC-MS (retention time matching) and ¹³C NMR (characteristic peaks at ~170 ppm for carbonyl carbon) .
Q. How should this compound be stored to prevent decomposition?
Methodological Answer:
- Storage Conditions: Store in airtight, amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Avoid moisture and humidity to prevent hydrolysis to the corresponding carboxylic acid .
- Stability Monitoring: Periodically analyze samples via Karl Fischer titration to detect moisture ingress. Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) to assess degradation kinetics .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound derivatives?
Methodological Answer:
- Data Refinement: Use SHELXL for structure refinement, applying restraints to disordered halogen atoms. Validate models using R-factor convergence and difference density maps .
- Twinned Data Analysis: For twinned crystals, employ the Hooft parameter in SHELXL to correct intensity statistics. Compare Flack parameters to confirm absolute configuration .
- Cross-Validation: Reconcile X-ray data with computational models (DFT-optimized geometries) to identify discrepancies in bond lengths or angles .
Q. What strategies are effective in analyzing reaction mechanisms involving this compound under varying catalytic conditions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated substrates to probe rate-determining steps in nucleophilic acyl substitution reactions .
- In Situ Spectroscopy: Employ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., acyloxyphosphonium ions in Appel reactions) .
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map energy profiles and identify transition states in catalytic cycles .
Q. How can conflicting spectroscopic data (e.g., NMR, mass spectrometry) be reconciled when characterizing this compound?
Methodological Answer:
- NMR Signal Assignment: For overlapping ¹H NMR signals, use 2D techniques (HSQC, HMBC) to resolve coupling patterns. Compare with literature data for halogenated benzoyl chlorides .
- Mass Spectrometry Artifacts: Differentiate molecular ion peaks ([M]⁺) from adducts (e.g., [M+Na]⁺) using high-resolution MS. Calibrate instruments with perfluorokerosene (PFK) .
- Contradiction Resolution: Cross-validate with alternative methods (e.g., X-ray crystallography) to confirm structural assignments .
Properties
IUPAC Name |
4-bromo-3-chlorobenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFADALRZHTONM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-32-3 | |
Record name | 4-bromo-3-chlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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